Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate
Overview
Description
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C8H12O4 . It is used in research .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C8H12O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h7H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The boiling point of this compound is not available . Its molecular weight is 172.18 . It has a molar refractivity of 41.03 .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate derivatives are key intermediates in synthetic organic chemistry. The synthesis and structural elucidation of these compounds provide insights into their potential applications. For instance, Brbot-Šaranović et al. (2001) detailed the synthesis of isomeric enaminones derived from ethyl 2-hydroxy-4-oxo-2-butenoate, showcasing their importance in studying tautomerism and intramolecular hydrogen bonding, which are crucial for understanding the reactivity and stability of organic molecules (Brbot-Šaranović et al., 2001).
Multicomponent Reactions (MCRs)
MCRs have been employed to synthesize trifluoromethylated pyran derivatives, highlighting the versatility of this compound in constructing complex heterocyclic structures. Wang et al. (2012) described a one-pot synthesis of trifluoromethylated pyrano[4,3-b]pyrans, demonstrating the efficiency of MCRs in generating fluorinated fused heterocyclic compounds which are of significant interest in medicinal chemistry (Wang et al., 2012).
Corrosion Inhibition
This compound derivatives have also found applications in corrosion inhibition. Saranya et al. (2020) synthesized pyran derivatives and evaluated their effectiveness in mitigating acid corrosion on mild steel, demonstrating that these compounds can serve as efficient and environmentally benign corrosion inhibitors (Saranya et al., 2020).
Antioxidant Activity
The antioxidant properties of this compound derivatives have been explored, underscoring their potential in pharmaceutical and food industries. El-bayouki et al. (2014) synthesized pyrano-pyrimidines and multi-substituted γ-pyrans, some of which exhibited promising antioxidant activities, highlighting their therapeutic potential (El-bayouki et al., 2014).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways involving this compound to construct various heterocyclic compounds. Usachev et al. (2014) treated ethyl 4-aryl-6-(trifluoromethyl)-2-oxo-2H-pyran-3-carboxylates with sulfuric acid, leading to the synthesis of indeno[2,1-c]pyran diones, further expanding the chemical diversity accessible through the manipulation of pyran derivatives (Usachev et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-oxooxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECFFZNWFZDTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80708799 | |
Record name | Ethyl 4-oxooxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80708799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
287193-07-1 | |
Record name | Ethyl tetrahydro-4-oxo-2H-pyran-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287193-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxooxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80708799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.